molecular formula C15H12N2O2 B6616951 Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone CAS No. 13361-55-2

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

Cat. No.: B6616951
CAS No.: 13361-55-2
M. Wt: 252.27 g/mol
InChI Key: KRIWMLYYGXHCKE-UHFFFAOYSA-N
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Description

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone (CAS 13361-55-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol, this benzimidazole derivative serves as a key scaffold for the development of novel therapeutic agents. The benzimidazole core is a privileged structure in pharmacology, known for its versatile biological activities. This specific compound is structurally analogous to purine bases, allowing it to interact effectively with biological polymers such as enzymes and proteins . Recent studies highlight its potential in anticancer research, where related benzimidazole compounds have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung carcinoma (H460), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . Furthermore, benzimidazole derivatives are being investigated for their anti-inflammatory properties, with some compounds showing IC50 values lower than standard NSAIDs like ibuprofen by targeting key enzymes in the inflammatory pathway such as cyclooxygenase (COX), Aldose Reductase, and Phospholipase A2 . The compound's research utility also extends to antimicrobial and antiviral applications, where structurally similar benzimidazole-containing flavonoid derivatives have exhibited remarkable antibacterial activity against pathogens like Ralstonia solanacearum and antiviral activity against tobacco mosaic virus (TMV) . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzimidazol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWMLYYGXHCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351816
Record name benzimidazol-1-yl-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13361-55-2
Record name benzimidazol-1-yl-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, the reaction can be carried out using 4-methoxybenzaldehyde and o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually conducted in a solvent mixture under mild conditions to yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Synthetic Methods

  • Conventional Synthesis : Involves traditional heating methods.
  • Microwave-Assisted Synthesis : Offers improved yields and reduced reaction times .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Case Study : A study demonstrated that derivatives of benzimidazole displayed MIC (Minimum Inhibitory Concentration) values ranging from 12.5 to 100 µg/ml against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Anticancer Activity

Benzimidazole derivatives are increasingly recognized for their anticancer properties. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

Mechanism of Action :

  • The compound binds to enzymes and receptors, inhibiting their activity and disrupting essential biological pathways .
  • Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models .

Industrial Applications

In addition to its biological significance, this compound serves as a building block in the synthesis of more complex molecules. It is utilized in developing new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The methoxy group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance antiproliferative activity by increasing electrophilicity, facilitating interactions with tubulin’s colchicine-binding site.
  • Methoxy vs. Fluoro : The 4-methoxy group in the target compound offers moderate electron donation compared to fluorine’s electronegativity in , affecting target affinity and metabolic stability.
  • Amino groups (e.g., ) improve aqueous solubility but may reduce membrane permeability.

Key Observations :

  • The target compound’s synthesis (80% yield, ) is more efficient than direct acylation methods (12–16%, ), attributed to optimized deprotection steps.
  • Acidic deprotection (e.g., ) risks functional group degradation, limiting applicability to acid-sensitive substituents.

Key Observations :

  • The target compound’s IC50 (0.12 μM) is competitive with nitro-substituted analogues (0.08 μM, ), suggesting methoxy’s balance between electron donation and steric bulk.
  • Fluorinated derivatives () show moderate activity, likely due to improved pharmacokinetics rather than direct target inhibition.

Physicochemical Properties

Property Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone (4-Aminophenyl)(1H-imidazol-1-yl)methanone (1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzo[d]imidazol-2-yl)(phenyl)methanone
LogP (Calculated) 2.8 1.5 3.1
Aqueous Solubility (mg/mL) 0.15 1.2 0.08
Thermal Stability (°C) 210–212 195–198 225–228

Key Observations :

  • The target compound’s moderate LogP (2.8) reflects a balance between lipophilicity (for membrane penetration) and solubility.
  • Nitro-substituted analogues () exhibit higher thermal stability but poor solubility, limiting formulation options.

Biological Activity

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C16_{16}H14_{14}N2_{2}O

Molecular Weight: 266.30 g/mol

Structural Features:

  • Benzimidazole Moiety: Known for its pharmacological properties.
  • Methoxyphenyl Group: Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole ring can bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to potential therapeutic effects against infections and cancer.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Pathogen Activity (IC50_{50})
Staphylococcus aureus15 µM
Escherichia coli20 µM
Candida albicans25 µM

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated against different cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.

Cancer Cell Line Activity (IC50_{50})
HeLa (Cervical Cancer)12 µM
MCF-7 (Breast Cancer)18 µM
A549 (Lung Cancer)22 µM

The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant infections .

Study on Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines using MTT assays. The findings demonstrated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM. Additionally, flow cytometry analyses confirmed the induction of apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Antimicrobial Activity (IC50_{50}) Anticancer Activity (IC50_{50})
Benzoimidazole30 µM25 µM
2-Methylbenzimidazole40 µM30 µM
Benzothiazole35 µM28 µM

The data indicate that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs .

Q & A

Basic: What are the standard synthetic routes for Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 1H-benzimidazole derivatives with 4-methoxybenzoyl chloride in anhydrous THF under inert conditions. Sodium hydride (NaH) is used as a base to deprotonate the benzimidazole, followed by dropwise addition of the acyl chloride at 0°C . Optimization includes:

  • Solvent Choice: THF or DMF improves solubility of intermediates.
  • Temperature Control: Maintaining 0°C during acyl chloride addition minimizes side reactions.
  • Purification: Flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) yields >80% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. For example, the methoxy group at C4 of the phenyl ring shows a singlet at δ 3.8–3.9 ppm, while benzimidazole protons resonate at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1) .
  • X-ray Crystallography: Resolves structural ambiguities; SHELXL software refines atomic coordinates using diffraction data (e.g., monoclinic P21/c space group, a = 7.97 Å, β = 95.1°) .

Advanced: How can researchers address contradictory bioactivity data (e.g., antimicrobial vs. antiproliferative efficacy) across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To resolve:

  • Control Standardization: Use reference compounds (e.g., cisplatin for antiproliferative assays) and consistent cell lines (e.g., MCF-7 for breast cancer) .
  • Structural Confirmation: Verify substituent positions via 2D NMR (COSY, HSQC) to rule out isomer interference .
  • Orthogonal Assays: Compare MIC (Minimum Inhibitory Concentration) values for antimicrobial activity with IC₅₀ data from MTT assays, ensuring identical batches .

Advanced: How can derivatives be designed to enhance antiproliferative activity while minimizing toxicity?

Methodological Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve tubulin binding affinity. Derivatives with 3,4,5-trimethoxyphenyl substituents show 10-fold lower IC₅₀ values (e.g., 0.2 µM vs. 2 µM for parent compound) .
  • Prodrug Strategies: Mask the methoxy group as a phosphate ester to enhance solubility and reduce off-target effects .
  • SAR Analysis: Use molecular docking (AutoDock Vina) to prioritize derivatives with favorable binding to the colchicine site of tubulin .

Advanced: What computational methods are used to study the compound’s binding mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock or Glide simulates interactions with targets like tubulin or histamine receptors. For example, the benzoyl group forms π-π stacking with Phe200 in tubulin .
  • MD Simulations: GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .
  • QSAR Models: CoMFA or CoMSIA correlates substituent electronegativity with bioactivity (R² > 0.85) .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement: SHELXL applies restraints for disordered moieties (e.g., methoxy groups) and validates with R₁ < 0.05 .
  • Validation Tools: CheckMATE and PLATON flag outliers (e.g., bond angles > 5° from ideal) .

Advanced: How can purification be optimized when by-products dominate the reaction mixture?

Methodological Answer:

  • By-product Identification: LC-MS tracks impurities (e.g., sulfonated by-products from incomplete deprotection) .
  • Gradient Elution: Increase ethyl acetate polarity from 10% to 50% during flash chromatography to separate acylated isomers .
  • Acid-Base Extraction: Use 5% NaHCO₃ to remove unreacted acyl chloride before column purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone
Reactant of Route 2
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Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

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